

# Etripamil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Phenylalkylamine Calcium Channel Blocker for Paroxysmal Supraventricular Tachycardia

### **Abstract**

**Etripamil** is a novel, intranasally administered, fast-acting L-type calcium channel blocker belonging to the phenylalkylamine class.[1][2] Developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT), it offers the potential for patient self-administration outside of a healthcare setting.[3][4] This document provides a comprehensive technical overview of **etripamil**, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

### Introduction

Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia that can significantly impact a patient's quality of life and lead to increased healthcare utilization.[1] Current acute treatment options often necessitate a visit to an emergency department for intravenous medication. **Etripamil** has been developed to address this unmet need by providing a rapid and effective treatment that can be self-administered at the onset of symptoms. As a phenylalkylamine calcium channel blocker, **etripamil**'s mechanism of action is similar to that of verapamil, but it is characterized by a rapid onset and short duration of action due to its intranasal delivery and rapid metabolism.



### **Mechanism of Action**

**Etripamil** is a non-dihydropyridine L-type calcium channel blocker. Its primary therapeutic effect in PSVT is achieved by blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node. This action slows AV nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit that underlies most cases of PSVT.





Click to download full resolution via product page

Figure 1: Etripamil's Signaling Pathway



### **Pharmacokinetics**

Intranasal administration of **etripamil** results in rapid absorption. Key pharmacokinetic parameters are summarized in the table below.

| Parameter                                                       | Value                         | Refe     |
|-----------------------------------------------------------------|-------------------------------|----------|
| Time to Maximal Plasma Concentration (Tmax)                     | 5-8.5 minutes                 |          |
| Terminal Half-life (70 mg dose)                                 | ~2.5-3 hours                  | <u>.</u> |
| Onset of Pharmacodynamic Effect (PR interval prolongation >10%) | 4-7 minutes (at doses ≥60 mg) |          |
| Duration of PR Interval<br>Prolongation (>10%)                  | ~45 minutes (at doses ≥60 mg) | •        |

# **Clinical Efficacy**

The efficacy of **etripamil** in converting PSVT to sinus rhythm has been demonstrated in several randomized controlled trials, most notably the NODE-301 and RAPID trials.

**Conversion to Sinus Rhythm** 

| Timepoint   | Etripamil<br>Conversion<br>Rate | Placebo<br>Conversion<br>Rate | Risk Ratio<br>(95% CI) | Reference |
|-------------|---------------------------------|-------------------------------|------------------------|-----------|
| 15 minutes  | -                               | -                             | 1.84 (1.32–2.48)       |           |
| 30 minutes  | 64.3%                           | 31.2%                         | 1.80 (1.38–2.35)       |           |
| 60 minutes  | 60.9%                           | 46.6%                         | 1.24 (1.04–1.48)       |           |
| 300 minutes | 78.2%                           | 70.9%                         | 1.11 (0.97–1.26)       | _         |

### **Time to Conversion**



In the RAPID trial, the median time to conversion was three times faster with **etripamil** compared to placebo. A pooled analysis of studies showed a median time to conversion of 18.5 minutes for patients self-administering **etripamil**.

# **Safety and Tolerability**

**Etripamil** has been generally well-tolerated in clinical trials. The most common adverse events are related to the nasal administration site.

| Adverse Event    | Etripamil Incidence | Placebo Incidence | Reference |
|------------------|---------------------|-------------------|-----------|
| Nasal Discomfort | 28.0%               | 12.1%             |           |
| Nasal Congestion | 11.4%               | 2.3%              |           |
| Rhinorrhea       | 11.0%               | 2.9%              | _         |
| Epistaxis        | 7.2%                | 1.1%              | _         |

No serious adverse events related to **etripamil** were reported in the RAPID trial.

# Experimental Protocols Phase 3 Clinical Trial Design (RAPID Trial)

The RAPID trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study.





Click to download full resolution via product page

Figure 2: RAPID Trial Experimental Workflow



- Patient Population: Adults with a history of PSVT with sustained, symptomatic episodes.
- Intervention: Patients were randomized to receive either etripamil (70 mg) or placebo as a
  nasal spray to be self-administered at the onset of a perceived PSVT episode.
- Dosing: A second dose was permitted if symptoms persisted after 10 minutes.
- Primary Endpoint: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm within 30 minutes of drug administration.
- Data Collection: Patients used an electrocardiogram (ECG) patch to record their heart rhythm during and after the episode.

# **Pharmacokinetic Study Design (Phase 1)**

Phase 1 studies were randomized, double-blind, sequential dose-escalation, and crossover designs conducted in healthy adult volunteers.

- Methodology:
  - Subject Enrollment: Healthy adult volunteers were enrolled.
  - Dose Administration: Subjects received single intranasal doses of etripamil or placebo in a crossover fashion.
  - Blood Sampling: Serial blood samples were collected at predefined time points post-dose.
  - Bioanalysis: Plasma concentrations of etripamil and its inactive metabolite were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
  - Pharmacokinetic Parameter Calculation: Noncompartmental pharmacokinetic parameters were calculated from the plasma concentration-time data.
  - Pharmacodynamic Assessment: PR interval, blood pressure, and heart rate were monitored.

# **Intranasal Drug Delivery**



The intranasal route of administration for **etripamil** was chosen to provide rapid systemic absorption, bypassing first-pass metabolism. This delivery method is designed to be non-invasive and suitable for self-administration.

### Conclusion

**Etripamil** represents a significant advancement in the acute management of PSVT. Its novel intranasal formulation provides rapid and effective conversion to sinus rhythm, with a favorable safety profile. The data from extensive clinical trials support its potential as a patient-administered therapy, which could reduce the burden on emergency healthcare services. Further research may explore its utility in other cardiac arrhythmias.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Etripamil used for? [synapse.patsnap.com]
- 2. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. milestonepharma.com [milestonepharma.com]
- To cite this document: BenchChem. [Etripamil: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607387#etripamil-as-a-phenylalkylamine-calcium-channel-blocker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com